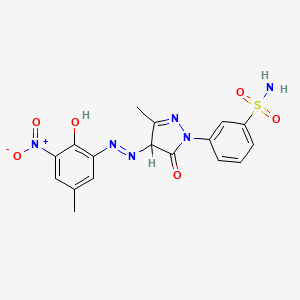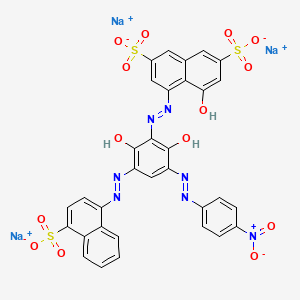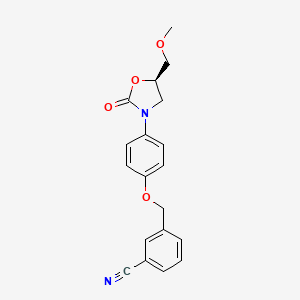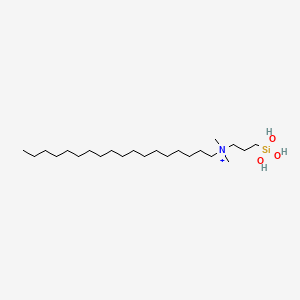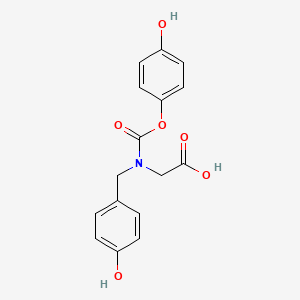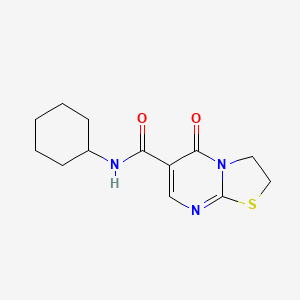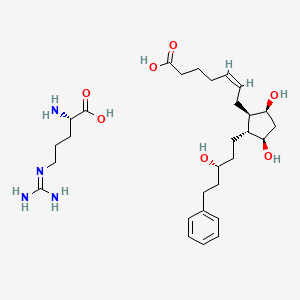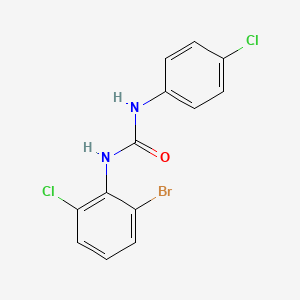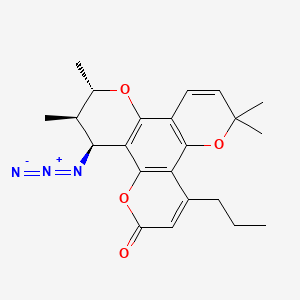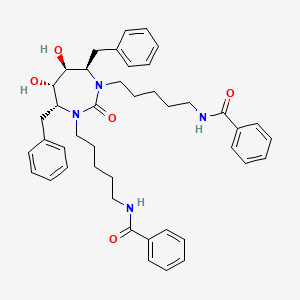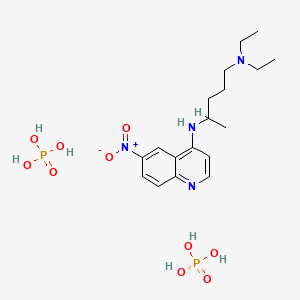
4-((4-(Diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-(Diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate typically involves multiple steps. The initial step often includes the nitration of quinoline to introduce the nitro group at the 6-position. This is followed by the alkylation of the quinoline derivative with 4-(diethylamino)-1-methylbutylamine. The final step involves the formation of the diphosphate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-(Diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The diethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized quinoline derivatives.
Scientific Research Applications
4-((4-(Diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential use in treating diseases such as malaria and certain types of cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-(Diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its pharmacological effects. The nitro group plays a crucial role in its activity, often undergoing reduction to form reactive intermediates that interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.
Quinacrine: A compound with similar pharmacological properties but different chemical structure.
Uniqueness
4-((4-(Diethylamino)-1-methylbutyl)amino)-6-nitroquinoline diphosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diphosphate salt form enhances its solubility and stability, making it suitable for various applications.
Properties
CAS No. |
102259-68-7 |
|---|---|
Molecular Formula |
C18H32N4O10P2 |
Molecular Weight |
526.4 g/mol |
IUPAC Name |
1-N,1-N-diethyl-4-N-(6-nitroquinolin-4-yl)pentane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C18H26N4O2.2H3O4P/c1-4-21(5-2)12-6-7-14(3)20-18-10-11-19-17-9-8-15(22(23)24)13-16(17)18;2*1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,19,20);2*(H3,1,2,3,4) |
InChI Key |
CQMJTDBOHRCTJC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC=C1)[N+](=O)[O-].OP(=O)(O)O.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


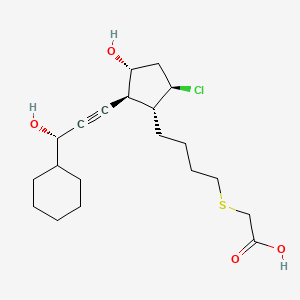
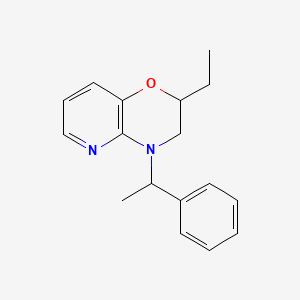
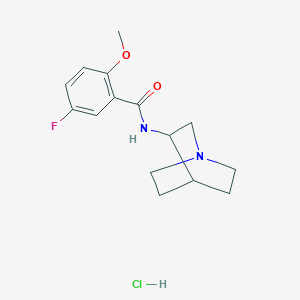
![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12729032.png)
